Superior Antiproliferative Potency Compared to Erlotinib in Cancer Cell Lines
EGFR/BRAFV600E-IN-2 demonstrates superior antiproliferative potency against a panel of human cancer cell lines when directly compared to the approved EGFR inhibitor, erlotinib. The compound's multi-targeted mechanism translates into lower half-maximal inhibitory concentrations (IC50) in MTT cell viability assays .
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | A-549: 24 nM; MCF-7: 28 nM; Panc-1: 26 nM; HT-29: 26 nM |
| Comparator Or Baseline | Erlotinib: GI50 33 nM (average against same/similar panel) [REFS-1, REFS-2] |
| Quantified Difference | Target compound IC50 values are 1.2- to 1.4-fold lower (more potent) than the erlotinib GI50 baseline. |
| Conditions | MTT assay against human cancer cell lines (A-549 lung, MCF-7 breast, Panc-1 pancreatic, HT-29 colon). |
Why This Matters
A lower IC50 against a broader range of cell lines indicates higher potency and a wider therapeutic window, which is a critical parameter for selecting a lead compound in oncology drug development over standard-of-care comparators like erlotinib.
- [1] Al-Wahaibi, L. H., et al. (2024). Synthesis of a new series of 4-pyrazolylquinolinones with apoptotic antiproliferative effects as dual EGFR/BRAFV600E inhibitors. RSC Medicinal Chemistry, 15(7), 2538-2552. View Source
